3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid CAS number and physical properties
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential applications in the field of drug discovery. The 1,2,4-oxadiazole scaffold is a recognized pharmacologically important heterocycle, making its derivatives valuable subjects of study.[1][2]
Chemical Identity and Physicochemical Properties
Due to its status as a specialized research chemical, extensive physical property data for 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is not widely published. However, based on supplier information and the nature of similar small organic acids, a summary of its known and predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C5H6N2O3 | [3] |
| Molecular Weight | 142.11 g/mol | [3] |
| Physical Form | Solid | [3] |
| IUPAC Name | 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid | |
| SMILES String | CCC1=NOC(=N1)C(O)=O | [3] |
| InChI Key | KVNQOXNACAXNTO-UHFFFAOYSA-N | [3] |
Note: Properties such as melting point, boiling point, and solubility are not available in the reviewed literature and would require experimental determination.
Synthesis of 1,2,4-Oxadiazole Derivatives: A Proposed Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[2] A common and effective method involves the cyclization reaction between an amidoxime and a carboxylic acid derivative.[2] For the synthesis of the title compound, a plausible and efficient route is the reaction of propanamidoxime with an oxalic acid derivative, such as ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester.
This approach is based on documented syntheses of similar 1,2,4-oxadiazole-5-carboxylic acid esters, where an amidoxime is reacted with a derivative of oxalic acid.[7][8][9] The initial acylation of the amidoxime by the oxalic acid derivative, followed by a cyclodehydration step, leads to the formation of the stable 1,2,4-oxadiazole ring.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
-
Reaction Setup: To a solution of propanamidoxime (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a three-necked flask, add a non-nucleophilic base like triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Add ethyl chlorooxoacetate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The use of an acyl chloride is a standard method for activating a carboxylic acid for reaction with an amidoxime.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Subsequently, heat the mixture to reflux for 4-8 hours to drive the cyclodehydration.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate.[7]
Step 2: Hydrolysis to 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid
-
Hydrolysis: Dissolve the purified ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate from Step 1 in a mixture of ethanol and water. Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide (1.1-1.5 eq), and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid like 1M HCl. The carboxylic acid product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities. This heterocycle is found in a variety of biologically active compounds with a wide range of therapeutic applications.[1][2]
Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:
-
Anticancer agents
-
Anti-inflammatory compounds
-
Antiviral agents , including inhibitors of SARS-CoV-2 papain-like protease (PLpro)[10]
-
Antibacterial and antifungal agents [1]
-
Antiparasitic agents [8]
The presence of the carboxylic acid moiety in 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid provides a handle for further chemical modification, allowing for its incorporation into larger molecules or for tuning its pharmacokinetic properties. The introduction of an aryl carboxylic acid moiety has been shown to enhance the enzymatic inhibition activity of some 1,2,4-oxadiazole derivatives.[10]
Safety and Handling
Detailed toxicological data for 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is not available.[6] Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[6][11]
Conclusion
3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a valuable building block for medicinal chemistry research, stemming from the proven utility of the 1,2,4-oxadiazole scaffold. While detailed experimental data for this specific compound is sparse, its synthesis can be reliably approached through established heterocyclic chemistry methods. Further investigation into its biological activity is warranted and could lead to the development of novel therapeutic agents.
References
-
LabSolutions. 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid. [Link]
-
PubChemLite. 3-ethyl-[5][6]oxadiazole-5-carboxylic acid ethyl ester. [Link]
-
Chemical Synthesis Database. ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. [Link]
- Google Patents.
-
Semantic Scholar. SYNTHESIS OF 3‐ARYLSULFONYLMETHYL‐1,2,4‐OXADIAZOLE‐5‐CARBOXYLIC ACID DERIVATIVES. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Severe Acute Respiratory Syndrome Coronavirus 2 Sarbecovirus Papain-like Protease Inhibitors. [Link]
-
Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
PubMed. Oxadiazole: A highly versatile scaffold in drug discovery. [Link]
-
National Institutes of Health. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Oakwood Chemical. 3-Phenyl-[5][6]oxadiazole-5-carboxylic acid ethyl ester. [Link]
-
UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]
-
SciSpace. Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. [Link]
-
PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. [Link]
Sources
- 1. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ipbcams.ac.cn [ipbcams.ac.cn]
- 11. chemicalbook.com [chemicalbook.com]
